Fmoc-Asn-OPfp, also known as N-alpha-Fmoc-L-asparagine pentafluorophenyl ester, is a chemical compound used in the field of peptide synthesis. It is a building block, specifically an amino acid derivative, employed in the creation of peptides and polypeptides through a process called solid-phase peptide synthesis (SPPS) [].
SPPS is a technique used to create peptides, which are chains of amino acids linked by peptide bonds. Fmoc-Asn-OPfp functions as an activated amino acid building block in this process. The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group of the asparagine residue, while the pentafluorophenyl (OPfp) group activates the carboxyl group, facilitating its reaction with the free amine group of the growing peptide chain [, ].
Fmoc-Asparagine-Pentafluorophenyl Ester (Fmoc-Asn-OPfp) is a derivative of the amino acid asparagine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentafluorophenyl ester. This compound is utilized primarily in solid-phase peptide synthesis, where it serves as an activated form of asparagine that facilitates efficient coupling reactions with other amino acids. The Fmoc group allows for selective protection during synthesis, while the pentafluorophenyl ester enhances reactivity, making it a valuable reagent in peptide chemistry .
Fmoc-Asn-OPfp may exhibit some of the following hazards:
While Fmoc-Asn-OPfp itself may not exhibit direct biological activity, its role in synthesizing peptides can lead to biologically active compounds. Peptides synthesized using Fmoc-Asn-OPfp can possess various functions depending on their sequence and structure, including enzymatic activity, receptor binding, and regulatory roles in biological systems. The incorporation of asparagine into peptides can also influence their stability and solubility, which are critical for biological activity .
The synthesis of Fmoc-Asn-OPfp typically involves the following steps:
Fmoc-Asn-OPfp is predominantly used in:
Studies involving Fmoc-Asn-OPfp have shown that it interacts effectively with various coupling agents like carbodiimides (e.g., DCC and BOP). These interactions are crucial for ensuring successful peptide bond formation without significant side reactions. Research indicates that using Fmoc-Asn-OPfp results in higher yields and purities of synthesized peptides compared to traditional methods using unprotected asparagine .
Several compounds share structural similarities with Fmoc-Asn-OPfp, each with unique properties:
Fmoc-Asn-OPfp stands out due to its enhanced reactivity and reduced risk of side reactions during peptide synthesis, making it particularly valuable for complex peptide constructions.
Fmoc-Asn-OPfp has the molecular formula C$${25}$$H$${17}$$F$${5}$$N$${2}$$O$$_{5}$$ and a molecular weight of 520.41 g/mol . The stereochemical configuration at the α-carbon is L-asparagine (S-configuration), ensuring compatibility with natural peptide sequences. The crystallographic data from PubChem confirms the planar geometry of the pentafluorophenyl ester group and the orthogonal alignment of the Fmoc-protected amine .
Fmoc-Asn-OPfp exhibits distinct advantages over related derivatives:
The OPfp ester’s reactivity outperforms traditional agents like p-nitrophenyl esters, which require longer reaction times and higher temperatures .
Active esters revolutionized SPPS by enabling efficient amide bond formation without carbodiimide reagents. Early aryl esters (e.g., p-nitrophenyl) suffered from slow kinetics and hydrolysis susceptibility. The introduction of pentafluorophenyl esters in the 1980s addressed these issues, as their electron-deficient aromatic ring accelerated nucleophilic attack while resisting hydrolysis . Fmoc-Asn-OPfp emerged as a key reagent in this paradigm, particularly for synthesizing asparagine-rich peptides prone to side reactions .
The synergy between the Fmoc and OPfp groups ensures Fmoc-Asn-OPfp’s utility in complex peptide architectures. The Fmoc group’s fluorescence allows real-time monitoring of deprotection efficiency via UV spectroscopy, while the OPfp ester’s stability in DMF enables long-term storage without degradation .
The synthesis of N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester involves a systematic stepwise approach that combines amino acid protection with carboxyl activation strategies [2] . The fundamental synthetic pathway begins with the protection of the alpha-amino group of L-asparagine using the fluorenylmethoxycarbonyl protecting group, followed by activation of the carboxyl terminus through formation of the pentafluorophenyl ester [10] [15].
The initial protection step involves the reaction of L-asparagine with fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl succinimide in the presence of a base such as sodium bicarbonate [15]. This reaction typically occurs in a mixed aqueous-organic solvent system at controlled temperature conditions ranging from 0 degrees Celsius to room temperature [15]. The protection reaction demonstrates high selectivity for the alpha-amino group while preserving the integrity of the asparagine side chain amide functionality [2] [6].
Following successful amino protection, the carboxyl activation proceeds through formation of the pentafluorophenyl ester [7] [30]. This activation strategy utilizes pentafluorophenol as the activating agent, which reacts with the protected asparagine derivative in the presence of coupling reagents such as dicyclohexylcarbodiimide or related carbodiimide derivatives [7] [37]. The pentafluorophenyl ester formation represents a critical step that transforms the relatively unreactive carboxylic acid into a highly electrophilic species suitable for subsequent peptide coupling reactions [30] [37].
Research findings indicate that the pentafluorophenyl ester activation provides superior reactivity compared to traditional activation methods while maintaining excellent stability under standard storage conditions [2] [30]. The pentafluorophenyl group exhibits enhanced leaving group properties due to the electron-withdrawing effects of the five fluorine substituents, resulting in increased electrophilicity of the carbonyl carbon [30] [37]. This electronic activation facilitates efficient nucleophilic attack by amino groups during peptide bond formation reactions [37] [41].
The stepwise strategy demonstrates particular advantages in minimizing side reactions that commonly occur with unprotected asparagine derivatives [2] [6]. Studies have shown that direct activation of unprotected asparagine can lead to dehydration of the side chain amide, resulting in formation of beta-cyano alanine derivatives [2] [6]. The fluorenylmethoxycarbonyl protection strategy effectively prevents these undesired transformations by providing steric hindrance and electronic stabilization [2] [15].
Large-scale production of N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester requires optimization of synthetic protocols to ensure consistent quality, yield, and economic viability [12] [13]. Industrial manufacturing approaches focus on process scalability, waste minimization, and environmental sustainability while maintaining the high purity standards required for peptide synthesis applications [12] [13].
The scaling of protection reactions involves careful control of reaction parameters including temperature, pH, and reagent stoichiometry [9] [12]. Large-scale protocols typically employ continuous stirred-tank reactor systems that provide efficient mixing and temperature control throughout the protection process [12]. The use of automated dosing systems ensures precise addition of reagents, minimizing the formation of byproducts and maximizing yield consistency [9] [12].
Manufacturing protocols incorporate advanced purification strategies that are amenable to large-scale operation [12] [13]. These include crystallization techniques that utilize controlled cooling profiles to optimize crystal formation and purity [12]. The selection of appropriate solvent systems plays a crucial role in achieving efficient crystallization while minimizing solvent consumption and waste generation [12] [13].
Quality control measures in large-scale production encompass comprehensive analytical testing at multiple stages of the manufacturing process [12] [35]. In-process monitoring utilizes high-performance liquid chromatography and mass spectrometry techniques to verify intermediate purity and identity [19] [35]. These analytical methods provide real-time feedback that enables process adjustments to maintain consistent product quality [35].
Recent developments in large-scale peptide synthesis have introduced flow chemistry approaches that offer advantages in process control and waste reduction [12] [13]. Flow synthesis methods enable precise control of reaction conditions and improved heat and mass transfer, resulting in enhanced reaction efficiency and reduced side product formation [12]. The implementation of continuous flow processes represents a significant advancement in sustainable manufacturing practices for amino acid derivatives [13].
Process mass intensity optimization represents a critical consideration in large-scale manufacturing protocols [12]. Advanced manufacturing strategies focus on minimizing the total mass of input materials relative to the mass of isolated product, thereby reducing both costs and environmental impact [12] [13]. These approaches include solvent recycling systems and optimized workup procedures that minimize waste generation while maintaining product quality standards [12] [13].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester through analysis of multiple nuclear environments [16] [17]. The application of advanced nuclear magnetic resonance techniques enables detailed investigation of molecular structure, conformational dynamics, and chemical environment effects [16] [18].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the successful formation of the target compound [7] [21]. The fluorenylmethoxycarbonyl protecting group exhibits distinctive aromatic proton signals in the region of 7.2 to 7.8 parts per million, with the methylene protons of the protecting group appearing as characteristic multiplets around 4.2 to 4.5 parts per million [16] [17]. The asparagine backbone protons demonstrate typical amino acid coupling patterns, with the alpha-proton appearing as a multiplet in the region of 4.5 to 5.0 parts per million [16] [17].
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework and electronic environment of the molecule [7] [16]. The carbonyl carbons exhibit characteristic chemical shifts that reflect the electronic effects of the pentafluorophenyl ester functionality [7] [21]. The fluorenylmethoxycarbonyl protecting group carbons appear in predictable regions, with the carbonyl carbon of the protecting group typically observed around 156 parts per million [16] [17].
Advanced nuclear magnetic resonance techniques include oxygen-17 spectroscopy, which has been successfully applied to characterize fluorenylmethoxycarbonyl-protected amino acids [16] [17]. Research studies have demonstrated that oxygen-17 nuclear magnetic resonance provides valuable information about the oxygen environments in both the carbonyl and hydroxyl positions [16] [18]. The quadrupolar coupling constants and chemical shift parameters obtained from oxygen-17 studies reveal detailed electronic structure information that complements traditional proton and carbon-13 analyses [16] [17].
| Compound | 17O δiso (ppm) | 17O CQ (MHz) | 1H NMR Key Signals | Source |
|---|---|---|---|---|
| Fluorenylmethoxycarbonyl-L-leucine (carbonyl) | 338 | 8.3 | N/A | [16] |
| Fluorenylmethoxycarbonyl-L-leucine (carboxyl-hydroxyl) | 161 | 7.3 | N/A | [16] |
| Fluorenylmethoxycarbonyl-L-valine (carbonyl) | 337 | 8.45 | N/A | [16] |
| Fluorenylmethoxycarbonyl-L-valine (carboxyl-hydroxyl) | 169 | 7.45 | N/A | [16] |
Fluorine-19 nuclear magnetic resonance spectroscopy provides specific characterization of the pentafluorophenyl ester functionality [7] [21]. The five fluorine atoms of the pentafluorophenyl group exhibit characteristic chemical shift patterns that confirm the integrity of the ester linkage [7] [21]. These fluorine signals serve as excellent indicators of product formation and purity, as any degradation or side reactions typically result in distinct changes in the fluorine-19 spectrum [7] [21].
Mass spectrometry analysis provides definitive molecular weight determination and structural confirmation for N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester [16] [19]. The application of multiple ionization techniques enables comprehensive characterization of the molecular ion and fragmentation patterns [19] [34].
Electrospray ionization mass spectrometry represents the primary technique for molecular weight confirmation, typically generating protonated molecular ions at mass-to-charge ratio 521.4 [19] [22]. The electrospray ionization process produces clean spectra with minimal fragmentation, allowing accurate determination of the molecular mass [19] [34]. Additional adduct ions, including sodium and potassium adducts, provide confirmation of molecular weight assignment [16] [19].
Matrix-assisted laser desorption ionization mass spectrometry has been successfully employed for isotopic labeling studies and molecular weight verification [16] [17]. Research investigations utilizing oxygen-17 labeled fluorenylmethoxycarbonyl amino acids have demonstrated the effectiveness of matrix-assisted laser desorption ionization for determining isotopic enrichment levels [16] [17]. The technique provides molecular ion peaks with sodium adducts, typically appearing at mass-to-charge ratio 543.4 for the unlabeled compound [16].
| Analysis Method | Typical m/z Ions | Application | Sensitivity | Source |
|---|---|---|---|---|
| Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | M+Na+ (543.4 Da for N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester) | Molecular weight confirmation, isotopic labeling verification | Low femtomole levels | [16] [19] |
| Electrospray Ionization Mass Spectrometry | [M+H]+ (521.4 Da) | Molecular weight determination, purity assessment | Picomole to femtomole range | [19] |
| Liquid Chromatography-Tandem Mass Spectrometry | Fragment ions from peptide bonds | Structural characterization, sequence verification | Low femtomole levels | [19] [34] |
| Atmospheric Pressure Chemical Ionization | Protonated molecules [M+H]+ | Structural elucidation of derivatives | Sub-femtomole detection | [34] |
Tandem mass spectrometry techniques provide detailed structural information through controlled fragmentation of the molecular ion [19] [34]. Collision-induced dissociation experiments reveal characteristic fragmentation patterns that confirm the presence of both the fluorenylmethoxycarbonyl protecting group and the pentafluorophenyl ester functionality [34]. The fragmentation typically produces diagnostic ions corresponding to loss of the protecting group and cleavage of the ester bond [34].
Atmospheric pressure chemical ionization has been applied to the analysis of fluorenylmethoxycarbonyl derivatives with excellent sensitivity and selectivity [34]. This ionization technique produces abundant protonated molecular ions and characteristic fragment ions that facilitate structural elucidation [34]. The method demonstrates particular utility for the analysis of compounds containing the fluorenylmethoxycarbonyl protecting group due to the favorable ionization properties of the fluorene moiety [34].
High-performance liquid chromatography represents the standard analytical technique for purity assessment and quality control of N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester [19] [20] [35]. The development of robust analytical methods requires systematic optimization of chromatographic parameters to achieve adequate resolution and sensitivity [35] [36].
Reversed-phase chromatography utilizing C18 stationary phases provides excellent separation of the target compound from synthetic impurities and degradation products [20] [35]. The chromatographic method typically employs gradient elution with water-acetonitrile mobile phase systems containing trifluoroacetic acid or formic acid as mobile phase modifiers [35] [36]. The acidic conditions enhance peak shape and provide consistent retention behavior [35] [36].
Method development studies have demonstrated the importance of systematic screening approaches that evaluate multiple chromatographic parameters [35]. The selection of appropriate column chemistry, mobile phase composition, and detection wavelength requires careful optimization to achieve the required analytical performance [35] [36]. Analytical target profiles define the minimum performance criteria including sensitivity, selectivity, and precision requirements [35].
| Parameter | Typical Conditions | Alternative Conditions | Source |
|---|---|---|---|
| Stationary Phase | C18 reversed-phase (1.7-2.1 μm particles) | Phenyl-hexyl, Cyano, C8 | [20] [33] [35] [36] |
| Mobile Phase A | 0.1% trifluoroacetic acid in water or 10 millimolar ammonium formate pH 3.0 | Formic acid (0.1%) in water | [35] [36] |
| Mobile Phase B | Acetonitrile or acetonitrile/water (90:10) | Methanol, Isopropanol | [35] [36] |
| Detection Wavelength (nanometers) | 214, 225, 254 | 280 (for fluorenylmethoxycarbonyl detection) | [35] [36] |
| Flow Rate (milliliters per minute) | 0.3-1.0 | 0.5-1.5 | [35] [36] |
| Column Temperature (degrees Celsius) | 30-40 | Ambient to 60 | [35] |
| Injection Volume (microliters) | 1-10 | 2-20 | [35] |
| Run Time (minutes) | 12-35 | 15-60 | [33] [35] |
| Gradient Profile | 5-95% B over 20-30 minutes | Isocratic or multi-step gradient | [35] [36] |
Ultra-high-performance liquid chromatography methods provide enhanced resolution and reduced analysis time compared to conventional high-performance liquid chromatography [33] [35]. The utilization of sub-2 micrometer particles enables efficient separation with superior peak capacity and sensitivity [33]. These advanced chromatographic methods demonstrate particular advantages for complex impurity profiling and stability-indicating applications [35].
Detection strategies for high-performance liquid chromatography analysis typically employ ultraviolet-visible spectroscopy at wavelengths optimized for the fluorenylmethoxycarbonyl chromophore [35] [36]. The fluorenylmethoxycarbonyl protecting group exhibits strong ultraviolet absorption with maximum absorption around 265 nanometers, providing excellent sensitivity for trace impurity detection [35] [36]. Mass spectrometric detection provides additional selectivity and structural confirmation capabilities [35].
The activation mechanism of Fmoc-Asn-OPfp proceeds through a classical nucleophilic acyl substitution pathway, characterized by the formation and subsequent elimination of a tetrahedral intermediate. The pentafluorophenyl group functions as an exceptionally effective leaving group due to the strong electron-withdrawing properties of the fluorine substituents, which significantly stabilize the pentafluorophenoxide anion through both inductive and resonance effects [3] [4].
The mechanism initiates with nucleophilic attack by the amino terminal of the growing peptide chain on the carbonyl carbon of the activated ester. This attack generates a tetrahedral intermediate where the pentafluorophenoxide serves as the leaving group [5] [6]. The excellent leaving group ability of pentafluorophenoxide (pKa ≈ 5.5) compared to other common active esters provides Fmoc-Asn-OPfp with superior reactivity characteristics [7].
Kinetic studies reveal that pentafluorophenyl esters demonstrate the highest coupling rates among commonly utilized active esters in peptide synthesis. Comparative analysis shows that OPfp esters exhibit coupling rate constants approximately 1.25 times higher than pentachlorophenyl esters and 1.67 times higher than para-nitrophenyl esters under identical reaction conditions [7]. The enhanced reactivity stems from the minimal steric hindrance imposed by fluorine atoms compared to chlorine or other bulky substituents, allowing efficient approach of nucleophiles to the electrophilic carbonyl center [8].
Solvent selection profoundly influences the coupling efficiency of Fmoc-Asn-OPfp through multiple mechanisms including solvation effects, base stability, and resin swelling properties. Polar aprotic solvents such as dimethylformamide and N-methylpyrrolidone demonstrate optimal performance for OPfp ester couplings, achieving coupling efficiencies exceeding 95% under standard conditions [9] [10].
The superior performance in polar solvents results from enhanced solvation of both the activated ester and the nucleophilic amino component, facilitating the formation of the tetrahedral intermediate. Additionally, these solvents provide excellent resin swelling, ensuring accessibility of coupling sites throughout the polymer matrix [9] [11]. However, dimethylformamide exhibits inherent instability, decomposing to release dimethylamine impurities that can prematurely cleave Fmoc protecting groups [9].
Alternative green solvents including 2-methyltetrahydrofuran, dipropylene glycol dimethyl ether, and N-formylmorpholine have demonstrated comparable coupling efficiencies while offering improved environmental profiles [10] [12] [13]. These solvents maintain coupling efficiencies above 88% for OPfp esters while reducing toxicity concerns associated with traditional peptide synthesis solvents [12].
Base effects on coupling efficiency manifest through the stabilization of leaving groups and prevention of side reactions. The use of N,N-diisopropylethylamine as a base in OPfp ester couplings provides optimal results by effectively neutralizing trifluoroacetic acid liberated during Fmoc deprotection while avoiding nucleophilic competition with the desired coupling reaction [14] [15].
Table 1: Comparative Coupling Kinetics of Active Esters
| Active Ester | Relative Reactivity | Coupling Rate (relative) | Steric Hindrance | Leaving Group pKa | Solvent Compatibility |
|---|---|---|---|---|---|
| OPfp | Highest | 1.0 | Minimal | 5.5 | Excellent |
| OPcp | High | 0.8 | Moderate | 7.0 | Good |
| ONp | Medium | 0.6 | Low | 7.1 | Good |
| OTcp | Medium | 0.5 | Moderate | 6.6 | Good |
| OSu | Low | 0.3 | Low | 9.0 | Poor |
Table 2: Solvent Effects on OPfp Ester Coupling Efficiency
| Solvent | Polarity | Coupling Efficiency (%) | Base Stability | Resin Swelling |
|---|---|---|---|---|
| DMF | High | 95 | Poor | Excellent |
| NMP | High | 93 | Good | Excellent |
| DCM | Low | 85 | Excellent | Good |
| THF | Medium | 88 | Good | Good |
| DMSO | High | 90 | Good | Excellent |
| Acetonitrile | High | 87 | Good | Poor |
The most significant side reaction encountered during asparagine activation involves dehydration of the amide side chain, leading to formation of β-cyanoalanine derivatives. This reaction occurs through an intramolecular cyclization mechanism where the activated carboxyl group facilitates elimination of water from the primary amide, generating a nitrile functionality [1] [2] [16].
Studies utilizing model peptide sequences demonstrate that conventional activation methods such as dicyclohexylcarbodiimide/1-hydroxybenzotriazole result in 15-30% β-cyanoalanine formation when applied to unprotected asparagine derivatives [1]. The dehydration reaction is particularly pronounced under conditions that promote extended contact between the activating reagent and the asparagine residue [16].
The use of Fmoc-Asn-OPfp as a preformed active ester eliminates this side reaction pathway by bypassing in situ activation steps that facilitate dehydration. Analytical studies of peptides synthesized using Fmoc-Asn-OPfp show less than 2% β-cyanoalanine formation, representing a significant improvement over traditional activation methods [1] [2]. This reduction results from the minimal exposure time between ester formation and coupling, preventing the acid-catalyzed dehydration mechanism that generates the undesired nitrile product [16].
The mechanistic basis for reduced dehydration involves the pre-activation of the asparagine residue under controlled conditions that minimize side chain cyclization. The pentafluorophenyl ester functionality provides sufficient reactivity for efficient coupling while maintaining stability toward intramolecular nucleophilic attack by the amide nitrogen [8] [17].
Tryptophan residues demonstrate exceptional susceptibility to alkylation during acidolytic cleavage procedures, particularly when asparagine side chain protecting groups are employed. The alkylation occurs through electrophilic attack of carbocation species generated during acid-mediated protecting group removal on the electron-rich indole ring system [18] [19] [20].
Protecting groups commonly utilized for asparagine side chains, including 4-methoxybenzhydryl and 2,4,6-trimethoxybenzyl derivatives, generate highly reactive carbocation intermediates upon trifluoroacetic acid treatment. These electrophilic species readily alkylate tryptophan residues at the C-2 position of the indole ring, resulting in peptide products bearing covalently attached protecting group fragments [1] [18].
Quantitative analysis of tryptophan alkylation in model peptides containing both asparagine and tryptophan residues reveals that conventional side chain protection strategies result in 22-30% alkylated products following standard trifluoroacetic acid cleavage protocols [18] [20]. The extent of alkylation correlates directly with the stability of carbocation intermediates generated from specific protecting groups [18].
The application of Fmoc-Asn-OPfp circumvents this alkylation pathway by eliminating the requirement for asparagine side chain protection. Since the pentafluorophenyl ester provides adequate protection against side reactions during coupling without necessitating additional side chain masking, tryptophan alkylation is reduced to less than 2% in peptides synthesized using this approach [1] [2].
The implementation of appropriate scavenger systems during acidolytic cleavage represents a critical strategy for minimizing side reactions affecting sensitive amino acid residues. Scavengers function as nucleophilic traps for electrophilic species generated during protecting group removal, preventing their reaction with amino acid side chains [21] [19] [22].
Triisopropylsilane serves as the most commonly employed cation scavenger, effectively trapping trityl and tert-butyl carbocations through hydride transfer mechanisms. The sterically hindered nature of triisopropylsilane provides selectivity for highly electrophilic carbocations while minimizing interference with desired peptide structure [19] [23] [24]. Typical concentrations of 2.5% triisopropylsilane in trifluoroacetic acid provide effective scavenging for most peptide sequences [25] [26].
Thiol-based scavengers including ethanedithiol and thioanisole demonstrate particular effectiveness for preventing tryptophan alkylation and methionine oxidation. These reagents function through multiple mechanisms including direct nucleophilic attack on electrophilic species and reduction of oxidized sulfur centers [19] [22] [27]. Recent developments have identified 1,4-benzenedimethanethiol as a superior alternative to traditional aliphatic thiols, providing enhanced stability and reduced odor while maintaining excellent scavenging efficiency [22] [27].
Water functions as an essential component of cleavage cocktails by serving as a nucleophilic scavenger for tert-butyl carbocations generated during protecting group removal. The incorporation of 2.5-5% water in trifluoroacetic acid cleavage mixtures significantly reduces alkylation side reactions while maintaining efficient deprotection kinetics [19] [26].
Advanced scavenger cocktails have been developed to address specific side reaction profiles encountered with sensitive peptide sequences. Reagent K, comprising trifluoroacetic acid/phenol/water/thioanisole/ethanedithiol in ratios of 82.5:5:5:5:2.5, provides comprehensive protection against multiple side reaction pathways including tryptophan alkylation, methionine oxidation, and cysteine disulfide formation [19] [26].
Table 3: Side Reactions in Asparagine Coupling
| Reaction Type | Product | Occurrence (%) | Mitigation Strategy | Severity |
|---|---|---|---|---|
| Dehydration | β-Cyanoalanine | 15 | OPfp use | Moderate |
| Alkylation | Trp-Alkylated | 25 | Scavengers | High |
| Racemization | D-Asn | 2 | Low temperature | Low |
| Hydrolysis | Aspartic Acid | 5 | Anhydrous conditions | Low |
Table 4: Scavenger Systems for Side-Chain Protection
| Scavenger | Primary Function | Target Side Reactions | Typical Concentration (%) | Effectiveness | Odor Level | Stability in TFA |
|---|---|---|---|---|---|---|
| Triisopropylsilane (TIS) | Cation scavenger | Trt+ cations | 2.5 | High | Low | High |
| Ethanedithiol (EDT) | Thiol scavenger | Disulfide formation | 2.5 | High | Very High | Medium |
| Thioanisole | Thiol/Cation scavenger | Alkylation/oxidation | 5.0 | Very High | High | High |
| Anisole | Cation scavenger | Alkylation | 5.0 | Medium | Low | High |
| Water | Cation scavenger | tBu+ cations | 2.5 | Medium | None | High |
| Phenol | Cation scavenger | Alkylation | 5.0 | Medium | Low | High |
| 1,4-BDMT | Thiol scavenger | Trp oxidation | 2.0 | Very High | Low | Very High |
| Triethylsilane (TES) | Cation scavenger | Alkylation | 2.0 | High | Medium | Medium |
Table 5: Common TFA Cleavage Cocktails and Applications
| Reagent | Composition | Best For | Side Reaction Control | Cleavage Time (h) |
|---|---|---|---|---|
| Standard TFA | TFA/TIS/H2O (95:2.5:2.5) | General use | Medium | 1.0 |
| Reagent K | TFA/phenol/H2O/thioanisole/EDT (82.5:5:5:5:2.5) | Trp/Met/Cys peptides | High | 2.0 |
| Reagent B | TFA/H2O/phenol/TIS (88:5:5:2) | Arg(Pbf) peptides | High | 2.0 |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Cys-rich peptides | Very High | 3.0 |
| Modified TIS | TFA/TIS/thioanisole/H2O (92:2.5:2.5:3) | Asn-containing peptides | High | 1.5 |